4-[(Oxan-4-ylmethyl)amino]butan-2-ol
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Overview
Description
4-[(Oxan-4-ylmethyl)amino]butan-2-ol is an organic compound with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxane ring, a butanol chain, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol typically involves the reaction of oxane derivatives with butanol derivatives under controlled conditions. One common method includes the reaction of oxane-4-carboxaldehyde with 4-aminobutan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Oxan-4-ylmethyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Scientific Research Applications
4-[(Oxan-4-ylmethyl)amino]butan-2-ol is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-[(Oxan-4-ylmethyl)amino]butan-1-ol: Similar structure but with a different position of the hydroxyl group.
4-[(Oxan-4-ylmethyl)amino]pentan-2-ol: Similar structure but with an extended carbon chain.
4-[(Oxan-4-ylmethyl)amino]butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-[(Oxan-4-ylmethyl)amino]butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(oxan-4-ylmethylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(12)2-5-11-8-10-3-6-13-7-4-10/h9-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBOGXENXBHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCC1CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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